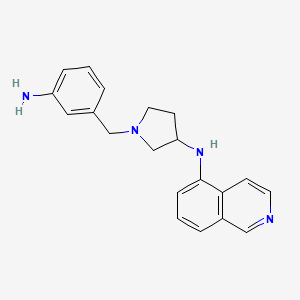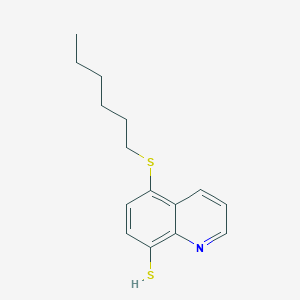
N-Phenyl-1H-pyrrole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1H-pyrrole-2-sulfonamide: is an organic compound characterized by a pyrrole ring substituted with a phenyl group at the nitrogen atom and a sulfonamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method involves the reaction of 1H-pyrrole-2-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the aniline to form N-Phenyl-1H-pyrrole-2-sulfonamide.
1H-pyrrole-2-sulfonyl chloride+aniline→this compound
-
Direct Sulfonation: : Another method involves the direct sulfonation of N-phenylpyrrole using sulfonating agents like chlorosulfonic acid or sulfur trioxide. This method requires careful control of reaction conditions to avoid over-sulfonation or degradation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-Phenyl-1H-pyrrole-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
-
Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
-
Substitution: : The compound can participate in various substitution reactions, particularly at the phenyl ring. Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-Phenyl-1H-pyrrole-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Medicine
Medicinally, this compound derivatives have shown promise as antimicrobial and anticancer agents. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds potential candidates for antibiotic development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it suitable for creating a wide range of colorants with different properties.
Mecanismo De Acción
The mechanism by which N-Phenyl-1H-pyrrole-2-sulfonamide exerts its effects often involves the inhibition of enzyme activity. The sulfonamide group can form strong interactions with the active sites of enzymes, blocking substrate access and thereby inhibiting the enzyme’s function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where enzyme inhibition can disrupt vital cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-Phenyl-1H-pyrrole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
N-Phenyl-1H-pyrrole-2-sulfonyl chloride: Precursor to N-Phenyl-1H-pyrrole-2-sulfonamide, with a sulfonyl chloride group.
Uniqueness
This compound is unique due to its combination of a phenyl group and a sulfonamide group on the pyrrole ring. This combination imparts specific chemical properties, such as increased stability and the ability to participate in a wide range of chemical reactions. Its sulfonamide group also provides significant biological activity, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
N-phenyl-1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c13-15(14,10-7-4-8-11-10)12-9-5-2-1-3-6-9/h1-8,11-12H |
Clave InChI |
RZHRDTYQQDQAFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)

![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)



![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
